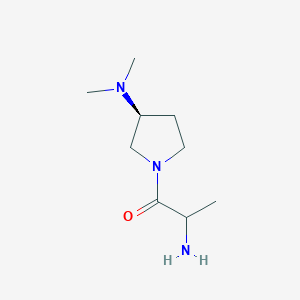
2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one is a complex organic compound with a unique structure that includes an amino group, a pyrrolidine ring, and a dimethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one typically involves the reaction of a suitable precursor with reagents that introduce the amino and dimethylamino groups. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry of the product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, often involving multiple steps of purification such as crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.
科学研究应用
2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Amino-1-(pyrrolidin-1-yl)propan-1-one: Lacks the dimethylamino group, which may affect its reactivity and biological activity.
2-Amino-1-(dimethylamino)propan-1-one: Lacks the pyrrolidine ring, which may influence its binding properties and stability.
Uniqueness
2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one is unique due to the presence of both the dimethylamino group and the pyrrolidine ring, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research applications.
属性
分子式 |
C9H19N3O |
|---|---|
分子量 |
185.27 g/mol |
IUPAC 名称 |
2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C9H19N3O/c1-7(10)9(13)12-5-4-8(6-12)11(2)3/h7-8H,4-6,10H2,1-3H3/t7?,8-/m0/s1 |
InChI 键 |
CLGAHSYZQGFOHM-MQWKRIRWSA-N |
手性 SMILES |
CC(C(=O)N1CC[C@@H](C1)N(C)C)N |
规范 SMILES |
CC(C(=O)N1CCC(C1)N(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



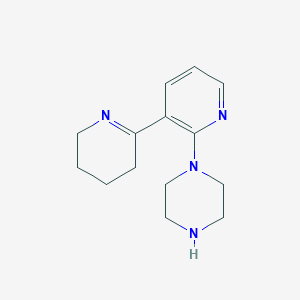


![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)


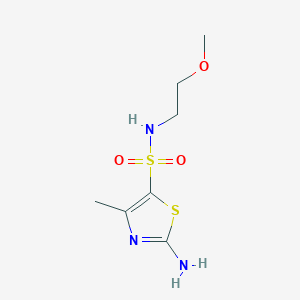

![5-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803447.png)
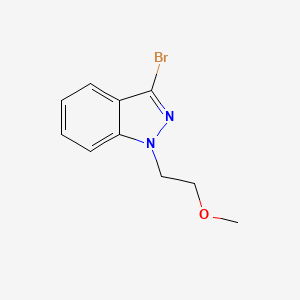
![2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11803452.png)
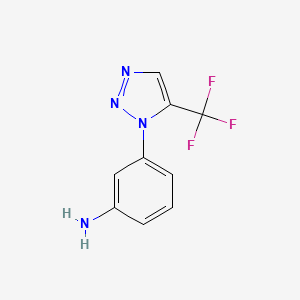
![5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803459.png)
